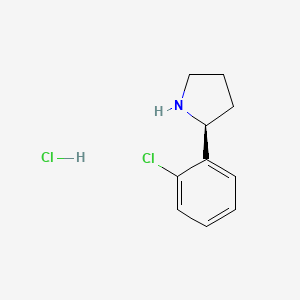
(s)-2-(2-Chlorophenyl)pyrrolidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-(2-Chlorophenyl)pyrrolidine hydrochloride, also known as deschloroketamine (DCK), is a dissociative anesthetic drug that belongs to the arylcyclohexylamine class. It has gained popularity in the scientific research community due to its potential therapeutic applications and unique chemical properties.
Mecanismo De Acción
(S)-2-(2-Chlorophenyl)pyrrolidine hydrochloride acts as an NMDA receptor antagonist, which blocks the activity of glutamate, the primary excitatory neurotransmitter in the brain. This results in a dissociative state, characterized by altered perceptions of sound and vision, as well as a loss of motor coordination and a feeling of detachment from the environment.
Biochemical and Physiological Effects
(S)-2-(2-Chlorophenyl)pyrrolidine hydrochloride has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its antidepressant and anxiolytic effects. It has also been found to reduce inflammation and pain in animal models, possibly through the inhibition of the pro-inflammatory cytokine, tumor necrosis factor-alpha (TNF-α).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (S)-2-(2-Chlorophenyl)pyrrolidine hydrochloride in lab experiments is its high potency and selectivity for NMDA receptors. This allows for precise manipulation of the receptor activity and the study of its downstream effects. However, its dissociative properties may also pose a challenge in interpreting the results, as the behavioral changes induced by the drug may not accurately reflect the physiological processes under investigation.
Direcciones Futuras
Future research on (S)-2-(2-Chlorophenyl)pyrrolidine hydrochloride may focus on its potential therapeutic applications in the treatment of addiction, depression, and anxiety. It may also be studied in combination with other drugs to enhance its effects or reduce its side effects. In addition, further investigation into its mechanism of action and downstream signaling pathways may lead to the development of novel anesthetics and analgesics.
Métodos De Síntesis
The synthesis of (S)-2-(2-Chlorophenyl)pyrrolidine hydrochloride involves the reaction of 2-chlorobenzonitrile with cyclohexylmagnesium bromide, followed by the addition of hydrochloric acid to yield the hydrochloride salt. The final product is a white crystalline powder that is soluble in water and ethanol.
Aplicaciones Científicas De Investigación
(S)-2-(2-Chlorophenyl)pyrrolidine hydrochloride has shown potential therapeutic applications in the treatment of depression, anxiety, and addiction. It has also been studied for its analgesic and anti-inflammatory properties. In addition, (S)-2-(2-Chlorophenyl)pyrrolidine hydrochloride has been used in research on the mechanisms of action of N-methyl-D-aspartate (NMDA) receptors and the development of novel anesthetics.
Propiedades
IUPAC Name |
(2S)-2-(2-chlorophenyl)pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN.ClH/c11-9-5-2-1-4-8(9)10-6-3-7-12-10;/h1-2,4-5,10,12H,3,6-7H2;1H/t10-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDPJACFZHCPALP-PPHPATTJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=CC=C2Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C2=CC=CC=C2Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(s)-2-(2-Chlorophenyl)pyrrolidine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

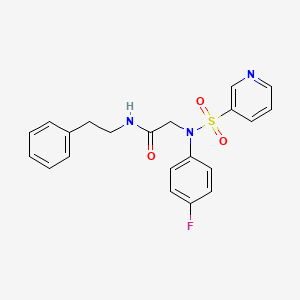
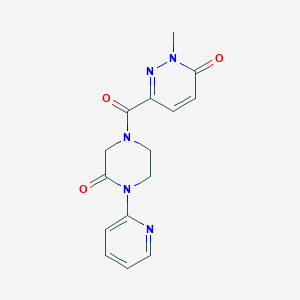

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2881540.png)
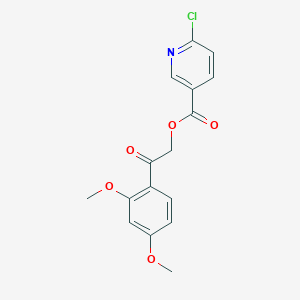
![N'-[(E)-(3-Nitrophenyl)methylidene]benzenesulfonohydrazide](/img/structure/B2881543.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2881544.png)
![2-[benzyl(methyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2881545.png)
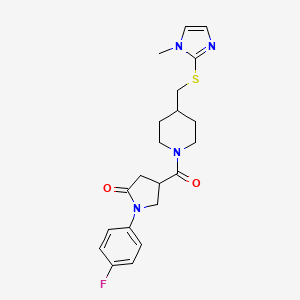
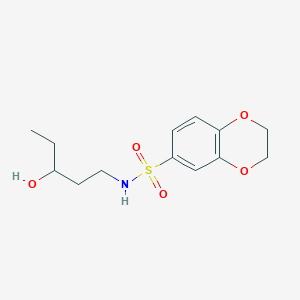
![2-methoxy-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2881553.png)
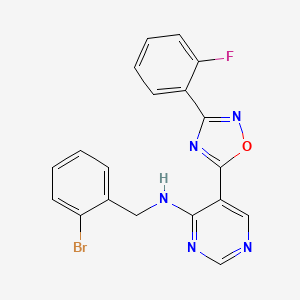

![N-benzyl-2-[4-(2,3-dimethylphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2881560.png)